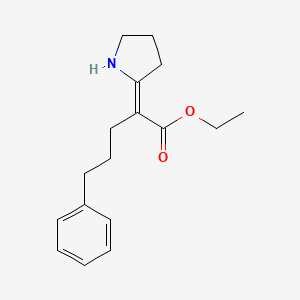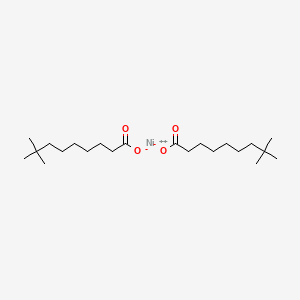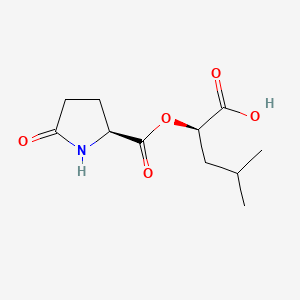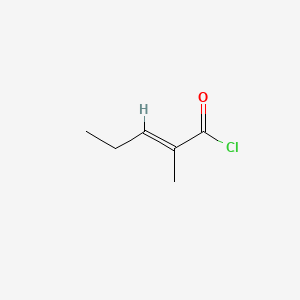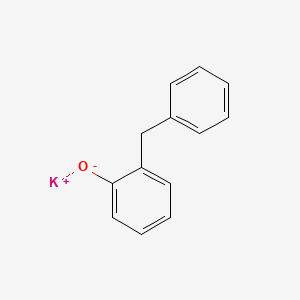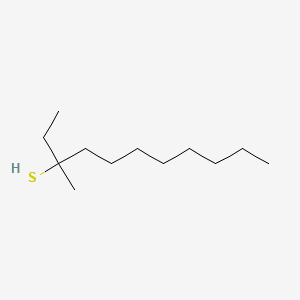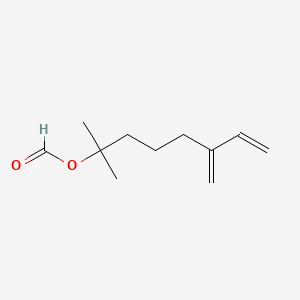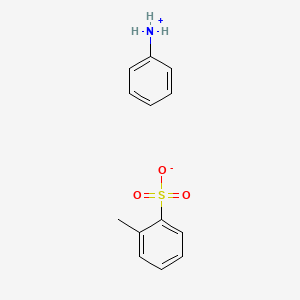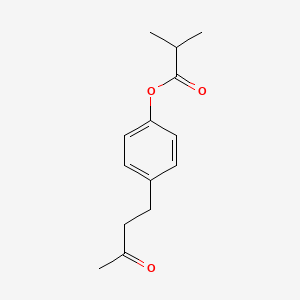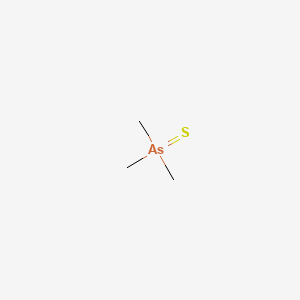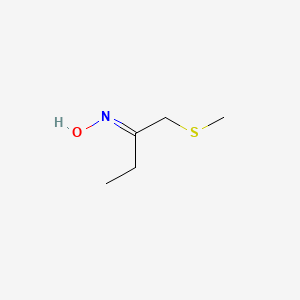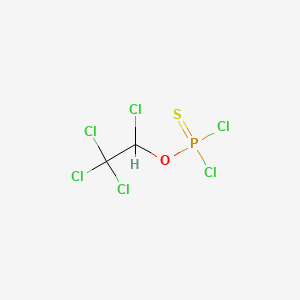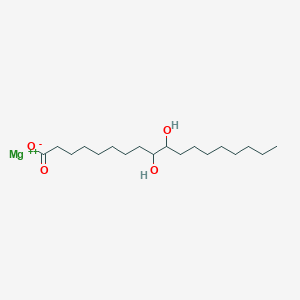
magnesium;9,10-dihydroxyoctadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;9,10-dihydroxyoctadecanoate is a chemical compound that belongs to the class of fatty acid salts It is formed by the reaction of magnesium ions with 9,10-dihydroxyoctadecanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;9,10-dihydroxyoctadecanoate typically involves the reaction of 9,10-dihydroxyoctadecanoic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the magnesium salt. The reaction conditions, including temperature and reaction time, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The starting materials, including 9,10-dihydroxyoctadecanoic acid and magnesium salts, are sourced in bulk, and the reaction is carried out in reactors designed for efficient mixing and heat transfer. The product is then purified through filtration, crystallization, or other separation techniques to obtain the desired quality .
化学反应分析
Types of Reactions
Magnesium;9,10-dihydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Magnesium;9,10-dihydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and other industrial products.
作用机制
The mechanism of action of magnesium;9,10-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, influencing their activity and stability. It may also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of microbial growth .
相似化合物的比较
Similar Compounds
- Calcium;9,10-dihydroxyoctadecanoate
- Sodium;9,10-dihydroxyoctadecanoate
- Potassium;9,10-dihydroxyoctadecanoate
Uniqueness
Magnesium;9,10-dihydroxyoctadecanoate is unique due to its specific interactions with magnesium ions, which can impart distinct chemical and biological properties. Compared to its calcium, sodium, and potassium counterparts, the magnesium salt may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
属性
CAS 编号 |
84682-00-8 |
|---|---|
分子式 |
C18H35MgO4+ |
分子量 |
339.8 g/mol |
IUPAC 名称 |
magnesium;9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O4.Mg/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+2/p-1 |
InChI 键 |
SMGRUFFFYXUNQM-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Mg+2] |
相关CAS编号 |
120-87-6 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


